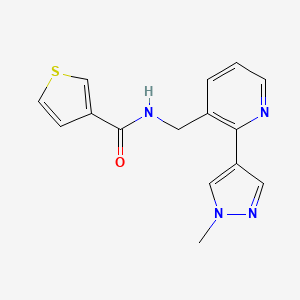

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

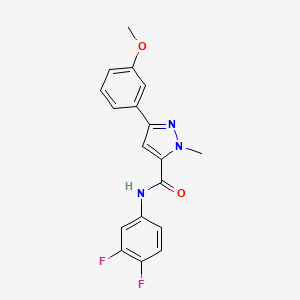

This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

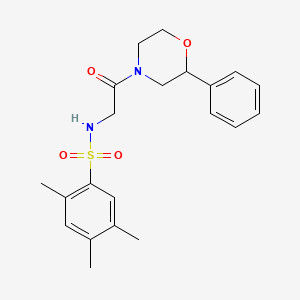

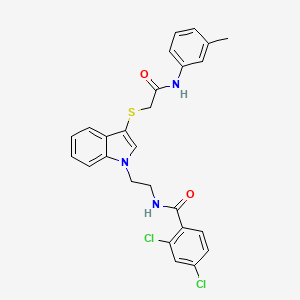

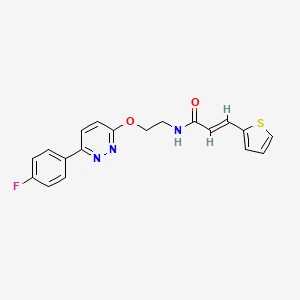

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a pyrazole ring, a pyridine ring, and a thiophene ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine and thiophene rings are six-membered rings with one nitrogen atom and one sulfur atom, respectively .Applications De Recherche Scientifique

I have conducted a search to gather information on the scientific research applications of “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide”. Below is a comprehensive analysis focusing on six unique applications, each with a separate and detailed section.

Antileishmanial and Antimalarial Activity

This compound has been studied for its potential in treating parasitic diseases such as leishmaniasis and malaria. A molecular simulation study justified its potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antibacterial and Anti-inflammatory Properties

Compounds with a pyrazole scaffold, like our compound of interest, have shown noteworthy antibacterial and anti-inflammatory properties. These could be leveraged in developing new treatments for bacterial infections and inflammatory conditions .

Insecticidal Activities

The structural analogs of this compound have been evaluated for their insecticidal activities against pests like the diamondback moth (Plutella xylostella), with most compounds showing moderate to high activities at various concentrations .

Cytotoxic Activity

Derivatives of pyrazole-containing compounds have exhibited significant cytotoxic activity, which could be indicative of potential applications in cancer therapy or as a tool in biological research to understand cell death mechanisms .

Synthesis of Complex Molecules

The compound’s structure allows for its use in the synthesis of more complex molecules through procedures like Buchwald–Hartwig arylamination and nucleophilic aromatic substitution, which are essential techniques in medicinal chemistry .

BMC Chemistry - Antileishmanial and Antimalarial Evaluation IntechOpen - Pyrazole Scaffold: Strategies toward Synthesis and Applications MDPI - Recent Advancement in Drug Design and Discovery of Pyrazole Derivatives MDPI - Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine RSC Publishing - Insecticidal Activities of N-(4-cyano-1-phenyl-1H-pyrazol) SpringerLink - Design and Synthesis of Novel (Z)-5-((1,3-diphenyl-1H-pyrazol)

Orientations Futures

The future directions for this compound could involve further exploration of its pharmacological effects and potential therapeutic applications. Given the known antileishmanial and antimalarial activities of pyrazole derivatives , this compound could be a promising candidate for the development of new drugs for these diseases.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a 1,3-diazole ring, have been reported to show a broad range of biological activities

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of this compound with its targets and the resulting changes would depend on the specific target it binds to. For instance, if the target is an enzyme, the compound could act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist or antagonist, either activating or blocking the receptor .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities . The downstream effects would depend on the specific pathways affected.

Propriétés

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTMNJWZXUGVJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)

![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2956040.png)

![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)